Monascorubrin
Overview
Description
Monascorubrin is an orange pigment produced by the fungus Monascus, particularly Monascus purpureus and Monascus ruber. It belongs to the class of azaphilone compounds, which are known for their vibrant colors and biological activities. This compound is widely used as a natural food colorant and has been studied for its potential health benefits, including antimicrobial and antioxidant properties .
Mechanism of Action
Target of Action
Monascorubrin, a pigment derived from the fungus Monascus, exhibits significant antibiotic activities against various microorganisms, including Bacillus subtilis and Candida pseudotropicalis . These organisms are the primary targets of this compound.
Mode of Action
This compound interacts with its targets by adhering to the bacterial cell surface, thereby inhibiting their growth . The exact molecular interactions between this compound and its targets are still under investigation.
Biochemical Pathways
The biosynthesis of this compound involves a combination of polyketide and fatty acids . This process was confirmed through experiments involving the addition of radioactively labeled octanoic acid to the culture medium . .
Pharmacokinetics
The pharmacokinetic properties of this compound, like other Monascus pigments, have been predicted in silico . These pigments generally exhibit high intestinal absorption and bioavailability. Some monascus pigments might cause pharmacokinetics-related drug-drug interactions .
Result of Action
The primary result of this compound’s action is its antimicrobial effect, which is achieved by inhibiting the growth of certain bacteria and yeasts . Additionally, this compound, along with other Monascus pigments, has been associated with various biological activities, such as anti-mutagenic and anticancer properties .
Biochemical Analysis
Biochemical Properties
Monascorubrin is synthesized through a combination of polyketide and fatty acid synthases . It interacts with various biomolecules, including amino acids, proteins, and nucleic acids . These interactions contribute to the biological activities of this compound, such as its antimicrobial, antitumor, and immunomodulative effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been reported to have toxic and teratogenic effects on chicken embryos, but also immunomodulative effects on mouse T-cells . These effects are likely due to the interactions of this compound with cellular biomolecules.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and its influence on gene expression . For example, it has been found to interact with hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis in animals and humans .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the production of this compound was found to increase significantly when Monascus was cultured with ammonium chloride or ammonium nitrate as the sole nitrogen source .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, a study found that oral administration of Monascus Color Y-001, which contains this compound, to rats for 90 days at doses of 100, 300, and 1000 mg/kg/day resulted in various effects, including changes in body weight and organ weights .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a product of the Monascus secondary metabolite biosynthetic pathway, which also produces other pigments and compounds .
Subcellular Localization
The subcellular localization of this compound biosynthetic enzymes has been studied. For instance, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, was found to be localized in the mitochondria . The correct localization of these enzymes is crucial for the synthesis of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monascorubrin is typically produced through the fermentation of Monascus species. The production process involves cultivating the fungus on a suitable substrate, such as rice or other grains, under controlled conditions. The fermentation process can be optimized by adjusting parameters such as temperature, pH, and aeration to enhance pigment production .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process begins with the inoculation of the Monascus species into a nutrient-rich medium. The fermentation is carried out under specific conditions to maximize pigment yield. After fermentation, the pigments are extracted using solvents like ethanol and purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Monascorubrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct colors and biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its color and properties.
Substitution: this compound can react with amino acids to form water-soluble pigments like monascorubramine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with amino acids typically occur under mild acidic or neutral conditions.
Major Products Formed:
Monascorubramine: Formed through the reaction of this compound with amino acids.
Rubropunctamine: Another derivative formed through similar reactions.
Scientific Research Applications
Monascorubrin has a wide range of scientific research applications:
Chemistry: Used as a natural dye in various chemical processes and as a pH indicator due to its color-changing properties.
Biology: Studied for its antimicrobial properties against various pathogens, including bacteria and fungi.
Medicine: Investigated for its potential antioxidant and anticancer activities. It has shown promise in inhibiting the growth of cancer cells and reducing oxidative stress.
Industry: Widely used as a natural food colorant in products like cheese, yogurt, and beverages.
Comparison with Similar Compounds
Monascorubrin is part of a group of pigments produced by Monascus species, including:
Monascin: A yellow pigment with similar antimicrobial and antioxidant properties.
Rubropunctatin: Another orange pigment with comparable biological activities.
Rubropunctamine: A red pigment formed from rubropunctatin through reactions with amino acids
Uniqueness: this compound is unique due to its specific color and the range of biological activities it exhibits. Its ability to form water-soluble derivatives like monascorubramine makes it particularly valuable in various applications .
Properties
IUPAC Name |
(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVSGPTPPURBD-HAOIVFDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037235 | |
Record name | Monascorubrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-90-4 | |
Record name | Monascorubrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monascorubrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONASCORUBRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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